Griseofulvinsäure

Übersicht

Beschreibung

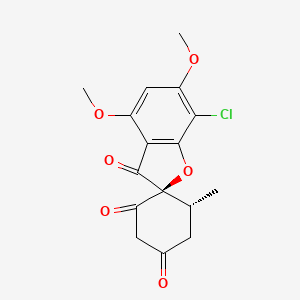

Griseofulvinsäure ist ein Metabolit des Antimykotikums Griseofulvin. Sie ist bekannt für ihre Rolle bei der Induktion von Proteinaggregation und Tubulinpolymerisation in zellfreien Assays . Die Verbindung hat die Summenformel C₁₆H₁₅ClO₆ und ein Molekulargewicht von 338,74 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch verschiedene chemische Reaktionen synthetisiert werden, an denen Griseofulvin beteiligt ist. Eine gängige Methode beinhaltet die Oxidation von Griseofulvin unter Verwendung spezifischer Oxidationsmittel unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Methanol oder Ethanol und wird bei Raumtemperatur durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet oft großtechnische Oxidationsprozesse. Diese Prozesse sind auf Ausbeute und Reinheit optimiert und verwenden fortschrittliche Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Steuerungssysteme, um konstante Reaktionsbedingungen aufrechtzuerhalten .

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Griseofulvic acid is primarily recognized for its antifungal properties . It has been widely used since its introduction in 1959 for treating dermatophyte infections such as ringworm and athlete's foot. The compound acts by disrupting fungal cell mitosis, making it effective against a range of dermatophytes.

Key Findings:

- Griseofulvic acid inhibits the growth of fungi by interfering with microtubule function, leading to cell division disruption.

- It is particularly effective against infections involving the scalp, hair, nails, and skin.

Antiviral Properties

Recent studies have highlighted the antiviral potential of griseofulvic acid, particularly against viruses such as hepatitis C and SARS-CoV-2.

Mechanism of Action:

- Griseofulvic acid enhances the function of angiotensin-converting enzyme 2 (ACE2), which may help in reducing viral entry and replication.

- Molecular docking studies suggest strong binding affinities with viral proteins, indicating potential therapeutic applications in viral infections .

Antitumor Effects

Griseofulvic acid has shown promising results in cancer research, demonstrating antitumor effects across various cell lines.

Case Studies:

- In vitro studies indicate that griseofulvic acid induces apoptosis in myeloma and lymphoma cells in a dose-dependent manner .

- It disrupts microtubule dynamics in cancer cells, leading to mitotic arrest and increased p53 accumulation, a marker of apoptosis .

Table 1: Overview of Antitumor Studies

| Study Reference | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| HeLa | 20 | Inhibited proliferation | |

| Myeloma | 0.1 - 200 | Induced apoptosis | |

| NCI-H295R | Dose-dependent | Inhibited proliferation |

Immunomodulatory Effects

Griseofulvic acid also exhibits immunomodulatory properties , making it a candidate for treating autoimmune diseases.

Applications:

Biochemische Analyse

Biochemical Properties

Griseofulvic Acid plays a significant role in biochemical reactions, particularly in the process of protein aggregation and tubulin polymerization

Molecular Mechanism

Its ability to induce protein aggregation and tubulin polymerization suggests that it may exert its effects at the molecular level through binding interactions with these biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Griseofulvic acid can be synthesized through various chemical reactions involving griseofulvin. One common method involves the oxidation of griseofulvin using specific oxidizing agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature .

Industrial Production Methods

Industrial production of griseofulvic acid often involves large-scale oxidation processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Griseofulvinsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Griseofulvin in this compound.

Reduktion: Potenzielle Reduktion von this compound zu anderen Metaboliten.

Substitution: Mögliche Substitutionsreaktionen, die das Chloratom in seiner Struktur betreffen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Methanol, Ethanol, Dichlormethan.

Hauptprodukte

Das Hauptprodukt der Oxidation von Griseofulvin ist this compound. Andere potenzielle Produkte sind verschiedene reduzierte oder substituierte Derivate, abhängig von den verwendeten Reagenzien und Bedingungen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Oxidations- und Reduktionsreaktionen verwendet.

Biologie: Untersucht für ihre Rolle bei der Proteinaggregation und Tubulinpolymerisation.

Medizin: Untersucht auf ihre potenziellen antimykotischen Eigenschaften und als Metabolit von Griseofulvin.

Industrie: Wird bei der Entwicklung neuer Antimykotika und anderer pharmazeutischer Produkte eingesetzt

Wirkmechanismus

This compound entfaltet ihre Wirkung hauptsächlich durch Induktion von Proteinaggregation und Tubulinpolymerisation. Sie interagiert mit Mikrotubuli und fördert deren Assembly und Stabilisierung. Diese Wirkung stört normale Zellfunktionen, was zu antimykotischen Effekten führt .

Wirkmechanismus

Griseofulvic acid exerts its effects primarily through the induction of protein aggregation and tubulin polymerization. It interacts with microtubules, promoting their assembly and stabilization. This action disrupts normal cellular functions, leading to antifungal effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Griseofulvin: Die Stammverbindung, aus der Griseofulvinsäure gewonnen wird.

Fulvinsäure: Eine andere Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen biologischen Aktivitäten.

Chlorogensäure: Teilt einige chemische Eigenschaften, hat aber unterschiedliche biologische Wirkungen

Einzigartigkeit

This compound ist einzigartig aufgrund ihrer spezifischen Rolle als Metabolit von Griseofulvin und ihrer Fähigkeit, Proteinaggregation und Tubulinpolymerisation zu induzieren. Dies macht sie zu einer wertvollen Verbindung für die Untersuchung dieser Prozesse und die Entwicklung neuer Antimykotika .

Biologische Aktivität

Griseofulvic acid, a derivative of griseofulvin, has garnered attention for its diverse biological activities, particularly in the fields of antifungal, anticancer, and antiviral research. This article synthesizes current knowledge regarding the biological activity of griseofulvic acid, supported by data tables and case studies.

Overview of Griseofulvic Acid

Griseofulvin is an antifungal agent derived from the mold Penicillium griseofulvum, primarily used to treat dermatophyte infections. Griseofulvic acid is synthesized from griseofulvin through various chemical processes and has shown potential in multiple therapeutic areas beyond its antifungal properties.

Antifungal Activity

Griseofulvic acid exhibits significant antifungal activity against a variety of fungal pathogens. Its mechanism involves disruption of fungal cell division and interference with mitotic spindle formation, similar to its parent compound, griseofulvin.

Table 1: Antifungal Activity of Griseofulvic Acid

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 8 µg/mL | |

| Aspergillus niger | 16 µg/mL | |

| Trichophyton rubrum | 4 µg/mL |

Anticancer Properties

Recent studies have highlighted the anticancer potential of griseofulvic acid. It has been shown to inhibit the proliferation of various cancer cell lines by affecting microtubule dynamics during mitosis.

Case Studies:

- Colorectal Cancer : Griseofulvic acid demonstrated significant inhibition of HT-29 and COLO-205 cell lines with an IC50 value of 20 µM after 24 hours of treatment, indicating its potential as a therapeutic agent in colorectal cancer management .

- Liver Cancer : In Hep G2 cells, treatment with griseofulvic acid resulted in reduced cell viability and induced apoptosis through upregulation of pro-apoptotic factors such as Bax and p53 while downregulating anti-apoptotic factors like Bcl-2 .

Table 2: Anticancer Effects of Griseofulvic Acid

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Colorectal Cancer | HT-29 | 20 | Microtubule disruption |

| Liver Cancer | Hep G2 | 25 | Apoptosis induction |

| Cervical Cancer | HeLa | 35 | Cell cycle arrest |

Antiviral Activity

Griseofulvic acid has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Molecular docking studies revealed that it binds effectively to the main protease and RNA-dependent RNA polymerase (RdRp) of the virus, suggesting potential as a therapeutic agent in COVID-19 treatment .

Table 3: Antiviral Activity Against SARS-CoV-2

| Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Main Protease | -9.5 | |

| RNA-dependent RNA Polymerase (RdRp) | -8.7 |

The biological activity of griseofulvic acid can be attributed to several mechanisms:

- Inhibition of Mitosis : By disrupting microtubule formation, it prevents proper cell division in both fungal and cancer cells.

- Apoptosis Induction : It promotes apoptosis in cancer cells by modulating key apoptotic pathways.

- Antimicrobial Properties : Its ability to inhibit carbonic anhydrases in various microorganisms offers a novel approach to combatting drug-resistant strains .

Eigenschaften

IUPAC Name |

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h6-7H,4-5H2,1-3H3/t7-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQRSAKVWZVLDN-QZTNRIJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CC(=O)[C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-54-5 | |

| Record name | Griseofulvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GRISEOFULVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMG8UC5TE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.